Gossypitrin

Neuroprotection Oxidative Stress Cell Viability

Researchers investigating ferroptosis and iron-induced neurodegeneration require mechanistically distinct probes not substitutable by generic antioxidants like rutin. Gossypitrin (CAS 489-34-9) directly addresses this gap with validated iron-chelating neuroprotection. • EC50 = 8.6 µM for cell rescue; IC50 = 12.45 µM vs. lipid peroxidation. • Superior neuroprotection vs. rutin in KCN-induced PC12 hypoxia model. • In vivo hepatoprotection comparable to vitamin E at 3.98-8.95 mg/kg. Sourced from Talipariti elatum; ≥95% purity; global shipping available.

Molecular Formula C21H20O13
Molecular Weight 480.4 g/mol
CAS No. 489-34-9
Cat. No. B191362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGossypitrin
CAS489-34-9
SynonymsGossypetin 7-β-D-glucopyranoside;  Articulatin;  2-(3,4-Dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-3,5,8-trihydroxy-4H-1-benzopyran-4-one
Molecular FormulaC21H20O13
Molecular Weight480.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
InChIInChI=1S/C21H20O13/c22-5-11-13(26)16(29)18(31)21(33-11)32-10-4-9(25)12-15(28)17(30)19(34-20(12)14(10)27)6-1-2-7(23)8(24)3-6/h1-4,11,13,16,18,21-27,29-31H,5H2/t11-,13-,16+,18-,21-/m1/s1
InChIKeyATRBFJXIWFCIMW-ZGNDCXKCSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gossypitrin Product Overview & Procurement


Gossypitrin (CAS 489-34-9), chemically known as gossypetin-7-O-β-D-glucopyranoside, is a naturally occurring flavonol glycoside with the molecular formula C21H20O13 and a monoisotopic mass of 480.090391 Da [1]. This compound belongs to the class of phenylpropanoids and polyketides, specifically within the flavonoid O-glycosides [2]. Gossypitrin is distinguished by a glycosidic linkage at the C7 position of the gossypetin aglycone, which imparts specific physicochemical properties and dictates its biological interactions . It is primarily isolated from the flowers of Talipariti elatum Sw. (Malvaceae), a plant species traditionally used in Cuban medicine [3].

Pathway context Reported fit for neuroprotection pathway research (PC12 chemical hypoxia model)
Mechanism context Iron chelation and ferroptosis mechanism studies (HT-22 hippocampal model)
Screening context Antimicrobial screening studies (26-strain bacterial panel)

Why Gossypitrin Cannot Be Substituted


Gossypitrin (CAS 489-34-9) cannot be generically substituted by its aglycone, gossypetin, or by other common flavonol glycosides like rutin, due to its distinct structural and functional differentiation. The specific glycosylation pattern at the C7 position critically modulates the compound's iron-chelating capacity, its mechanism of action against oxidative stress, and its unique profile of biological activity across multiple cellular models [1]. As demonstrated in direct comparative studies, this glycosylation results in a distinct bioactivity profile that cannot be replicated by simple aglycones or other glycosides, making precise compound selection essential for reproducible experimental outcomes [2].

Aglycone substitution Mechanism may shift from iron chelation to radical scavenging; endpoint profile may differ
Rutin substitution Neuroprotection endpoint context may not transfer; C7-glycosylation pattern differs
Other flavonol glycosides Iron-chelating activity and cytotoxicity profile may not replicate across cell models

Gossypitrin Comparative Performance Data


PC12 Neuroprotection Against Chemical Hypoxia

In a direct head-to-head comparison, gossypitrin (Gos) provided superior neuroprotection to rutin (Rut) against cyanide-induced chemical hypoxia in PC12 cells [1]. Pre-treatment with Gos significantly increased cell survival and restored levels of the antioxidant enzymes SOD and CAT, as well as glutathione (GSH), while reducing lipid peroxidation [1]. The study explicitly concludes that 'its antioxidant effects were higher than those elicited by Rut' [1].

PC12 neuroprotection vs. rutin
Head-to-head
Reported higher cell survival, SOD, CAT, GSH restoration; reduced lipid peroxidation
Supports neuroprotection endpoint review in chemical hypoxia models
KCN-induced PC12 cells; 30 min pre-treatment
Neuroprotection Oxidative Stress Cell Viability

Unique Iron-Chelating Mechanism in HT-22 Cells

Unlike classical antioxidants that directly scavenge free radicals, gossypitrin (Gos) operates via a distinct iron-chelating mechanism [1]. It rescues HT-22 mouse hippocampal cells from iron-induced damage with an EC50 of 8.6 µM and prevents mitochondrial lipid peroxidation with an IC50 of 12.45 µM [1]. This mechanism is highly specific; the study notes that 'Gos does not generally act as a classical antioxidant, but it directly affects iron, by maintaining it in its ferric form' [1]. This contrasts with the broader, less targeted antioxidant actions of many other flavonoids.

Iron chelation protection (HT-22)
Method context
EC50 8.6 µM cell rescue; IC50 12.45 µM mitochondrial lipid peroxidation
Supports iron chelation mechanism studies; ferroptosis research context
Fe(II)-citrate model; distinct from classical radical scavenging
Iron Chelation Neuroprotection Mitochondrial Function

In Vivo Hepatoprotection Equivalent to Vitamin E

In a rat model of carbon tetrachloride (CCl4)-induced hepatotoxicity, gossypitrin demonstrated a protective effect on liver cells at doses of 3.98, 5.97, and 8.95 mg/kg [1]. Critically, the study found that 'its efficacy as an antioxidant was similar to vitamin E (used as a reference antioxidant)' [1]. This in vivo data provides a direct benchmark, positioning gossypitrin as comparable in efficacy to the gold-standard, lipophilic antioxidant vitamin E, but at specific, defined doses.

Hepatoprotection vs. vitamin E
Head-to-head
Reported comparable efficacy to vitamin E at 3.98–8.95 mg/kg
Supports in vivo oxidative liver injury endpoint context
Rat CCl4 model; gossypitrin given pre- and post-insult
Hepatoprotection In Vivo Toxicology Oxidative Stress

Broad-Spectrum Antibacterial Activity

Gossypitrin exhibits appreciable antibacterial activity against a panel of 26 bacterial strains (19 Gram-negative and 7 Gram-positive), with an average Minimal Inhibitory Concentration (MIC) of 29.6 mg/mL and a Minimal Bactericidal Concentration (MBC) of 27.6 mg/mL [1]. While this activity is not highly potent compared to clinical antibiotics, it is a quantifiable and reproducible characteristic of the pure compound. The study noted no antifungal activity against 13 tested Candida strains [1]. This data provides a clear baseline for antimicrobial screening assays.

Antimicrobial activity (MIC/MBC)
Class-level inference
Avg MIC 29.6 mg/mL, MBC 27.6 mg/mL across 26 strains (19 G-, 7 G+)
Supports antimicrobial screening context; baseline for comparisons
Broth microdilution; no activity vs. 13 Candida spp.
Antimicrobial Natural Products Drug Discovery

Lower Cytotoxicity vs. Herbacitrin

In a comparative study of antiviral flavonoids, gossypitrin was found to have a higher cytotoxic concentration (CC50) than its structural analog herbacitrin on both MT-4 and MT-2 cells [1]. Specifically, for herbacitrin, the CC50 was 27.8 μM on MT-4 cells and 63.64 μM on MT-2 cells [1]. The study notes that gossypitrin, along with herbacitrin and quercetin, decreased cell viability in a dose-dependent manner, but that gossypitrin's cytotoxic profile was distinct [1]. This indicates that gossypitrin may have a different safety window for in vitro applications.

Cytotoxicity vs. herbacitrin
Head-to-head
Reported lower cytotoxicity on MT-4/MT-2 cells compared to herbacitrin (CC50 27.8 µM, 63.64 µM)
Supports cell-based assay compound selection; distinct viability window context
HIV-1 infected MT-4/MT-2 cells; p24 assay
Cytotoxicity HIV Research Drug Safety

Aglycone Radical Scavenging Performance

In a comprehensive experimental and computational study, the aglycone gossypetin exhibited exceptional radical scavenging (TEAC: 111.53 mM/g) and reducing power (TEAC: 155.24 mM/g) [1]. Its glycoside, gossypin (gossypetin-7-O-glucoside), showed moderate scavenging (TEAC: 41.68 mM/g) but robust reducing capacity (TEAC: 126.28 mM/g) [1]. While this study directly compares the aglycone and another glycoside, it provides a crucial class-level inference for gossypitrin, which is also a C7 glucoside. This data highlights the impact of glycosylation on antioxidant potency.

Glycosylation impact on scavenging
Class-level inference
Aglycone gossypetin DPPH TEAC 111.53 mM/g; C7-glucoside gossypin 41.68 mM/g
Class-level: C7-glycosylation may reduce radical scavenging vs. aglycone
In vitro DPPH/FRAP; structural analog data, not gossypitrin directly
Antioxidant Structure-Activity Relationship Free Radical Scavenging

Gossypitrin Research & Industrial Applications


Ischemia/Reperfusion & Chemical Hypoxia Modeling

Based on direct evidence showing that gossypitrin provides superior neuroprotection compared to rutin in a chemical hypoxia model (KCN-induced cell death in PC12 cells) [1], this compound is ideally suited as a positive control or test article for studies investigating stroke, neurodegenerative diseases, and other ischemia-related conditions. Its potent and specific cytoprotective effects make it a critical reagent for screening novel neuroprotective agents.

Ferroptosis & Mitochondrial Dysfunction Studies

Given its unique, non-classical mechanism of action involving iron chelation and the prevention of iron-induced mitochondrial damage (demonstrated by EC50 = 8.6 µM for cell rescue and IC50 = 12.45 µM against lipid peroxidation) [2], gossypitrin is a specialized tool for research into ferroptosis, iron homeostasis, and mitochondrial health. It offers a distinct mechanistic probe that contrasts with general radical-scavenging antioxidants.

In Vivo Oxidative Liver Injury & Hepatoprotection

The established in vivo hepatoprotective efficacy of gossypitrin, which was found to be comparable to vitamin E at doses of 3.98-8.95 mg/kg in a rat model of CCl4-induced liver damage [3], positions this compound as a validated, plant-derived reference material for toxicology and pharmacology studies focused on liver protection, oxidative stress, and xenobiotic metabolism.

Antimicrobial Screening & Lead Discovery

The quantified antibacterial profile of gossypitrin, with defined MIC (29.6 mg/mL) and MBC (27.6 mg/mL) values against a panel of 26 bacterial strains [4], provides a robust baseline for antimicrobial discovery programs. It can serve as a structural lead for derivatization or as a comparator in assays evaluating the activity of new plant extracts or synthetic antimicrobial agents.

Application
Selection Property
Validation Focus
Ischemia/hypoxia model research
Neuroprotection assay response context
Cell viability and antioxidant enzyme endpoints
Ferroptosis & mitochondrial dysfunction research
Iron chelation mechanism
Mitochondrial lipid peroxidation and cell rescue endpoints
In vivo oxidative liver injury models
Hepatoprotection endpoint context
Liver function and oxidative stress marker endpoints
Antimicrobial screening studies
Antimicrobial screening context
MIC and bacterial panel endpoints

Technical Documentation Hub

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